
吡唑啉酮 T
描述
Pyrazolone T is a heterocyclic organic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms and a carbonyl group. It is a derivative of pyrazole and is known for its significant applications in pharmaceuticals, dyes, and as a ligand in coordination chemistry .
科学研究应用
Pyrazolone T has a broad spectrum of applications in scientific research:
作用机制
Target of Action
Pyrazolone T, also known as 1-(4’-SULFOPHENYL)-3-CARBOXY-5-PYRAZOLONE, is a derivative of the pyrazolone class of compounds . Pyrazolones are known to have a broad spectrum of biological activities, including acting as analgesics . .
Mode of Action
Pyrazolones generally act by interacting with their targets and inducing changes that lead to their observed effects . For instance, some pyrazolones act as analgesics by inhibiting the production of prostaglandins, which are compounds involved in the mediation of pain and inflammation .
Biochemical Pathways
Pyrazolones are known to interact with various biochemical pathways depending on their specific targets . For instance, some pyrazolones can inhibit the synthesis of prostaglandins, affecting the biochemical pathways involved in pain and inflammation .
Pharmacokinetics
It is known that pyrazolone derivatives may exhibit better pharmacokinetics and pharmacological effects compared to drugs containing similar heterocyclic rings .
Result of Action
Based on the known effects of pyrazolones, it can be inferred that pyrazolone t may have analgesic effects, reducing pain by inhibiting the production of prostaglandins .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of pyrazolones .
准备方法
Synthetic Routes and Reaction Conditions: Pyrazolone T can be synthesized through various methods, including the condensation of ethyl acetoacetate with phenylhydrazine, a reaction first reported by Ludwig Knorr in 1883 . Other methods involve the use of chalcones, hydrazines, diazo compounds, and hydrazones under different reaction conditions . These methods aim to achieve better selectivity, eco-friendliness, and cost-effectiveness.
Industrial Production Methods: Industrial production of Pyrazolone T typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts and green chemistry principles is often employed to enhance the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions: Pyrazolone T undergoes various chemical reactions, including:
Oxidation: Pyrazolone T can be oxidized to form pyrazolones with different substituents.
Reduction: Reduction reactions can modify the carbonyl group, leading to the formation of different derivatives.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can yield a wide range of pyrazolone derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
相似化合物的比较
Phenazone: An analgesic and antipyretic compound with a similar structure to Pyrazolone T.
Metamizole: Known for its potent analgesic and antipyretic properties.
Aminophenazone: Exhibits anti-inflammatory and analgesic effects.
Uniqueness: Pyrazolone T stands out due to its versatile chemical reactivity, broad spectrum of biological activities, and significant industrial applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in multiple fields .
属性
IUPAC Name |
5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O6S/c13-9-5-8(10(14)15)11-12(9)6-1-3-7(4-2-6)19(16,17)18/h1-4H,5H2,(H,14,15)(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCNXOAPQGVAQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC=C(C=C2)S(=O)(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041273 | |
| Record name | Pyrazolone T | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118-47-8 | |
| Record name | 1-(4′-Sulfophenyl)-3-carboxy-5-pyrazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazolone T | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazolone T | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51118 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrazolone T | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50665 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyrazolone T | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-oxo-1-(4-sulphophenyl)-2-pyrazoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.868 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural information available for Pyrazolone T and its analogs?
A1: 13C and 15N NMR studies have been conducted on Pyrazolone T and three of its analogs to investigate their structure and behavior in solution []. Researchers used a heteronuclear chemical shift correlation (FLOCK) experiment to assign closely positioned quaternary carbon signals. This technique is sensitive to and was specifically optimized for 3-bond C-H couplings, providing valuable insights into the molecular structure of these compounds [].
Q2: How does the chemical structure of Pyrazolone T and its analogs influence their properties in solution?
A2: Research indicates that Pyrazolone T and its derivatives exhibit both tautomeric and acid-base equilibria in solution []. Interestingly, the four analogs studied showed distinct forms at certain pH values, highlighting the significant impact of even minor structural variations on their chemical behavior [].
Q3: What are the primary applications of Pyrazolone T in chemical synthesis?
A3: Pyrazolone T is a key intermediate in the synthesis of tartrazine, a widely used yellow dye [, , ]. Researchers have explored different synthetic routes to produce Pyrazolone T, with the dimethyl acetylsuccinate method being recognized as a promising approach due to its economic advantages [, ].
Q4: Has Pyrazolone T been assessed for potential mutagenicity?
A4: Yes, Pyrazolone T has been included in mutagenicity studies using the Salmonella-mammalian microsome mutagenicity test. Interestingly, while some dyes showed mutagenic potential with or without metabolic activation, Pyrazolone T itself was found to be non-mutagenic under the tested conditions [].
Q5: What resources are available for researchers interested in exploring Pyrazolone T further?
A5: Researchers can leverage various tools and resources for in-depth studies on Pyrazolone T. These include:
- Spectroscopic Techniques: NMR (13C and 15N) for structural elucidation and understanding behavior in solution [].
- Chemical Synthesis Methods: Exploring different synthetic routes, such as the dimethyl acetylsuccinate method, for efficient production [, ].
- Mutagenicity Testing Platforms: Utilizing established assays, like the Salmonella-mammalian microsome mutagenicity test, for safety evaluations [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


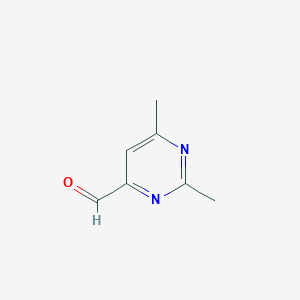
![Dodecanamide, N-[2-(sulfooxy)ethyl]-, monosodium salt](/img/structure/B85605.png)
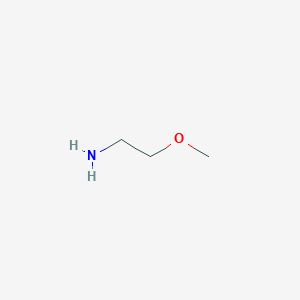
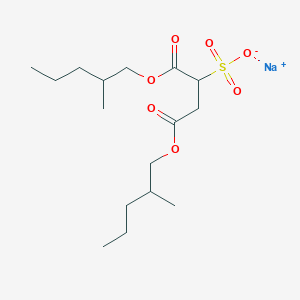
![5-Aminobenzo[d]oxazol-2(3H)-one](/img/structure/B85611.png)

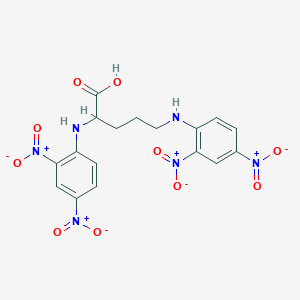


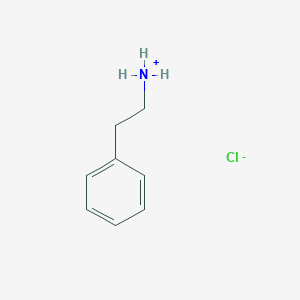
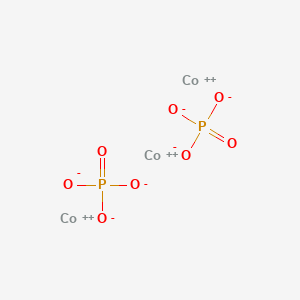
![1,4-Dioxa-7-azaspiro[4.4]nonane](/img/structure/B85628.png)


